2-(3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)acetohydrazide

Medicinal Chemistry Chemical Biology Fragment-Based Drug Discovery

2-(3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)acetohydrazide is a synthetic small molecule (MW 220.19, C8H8N6O2) that integrates a pyrazine ring, a 1,2,4-oxadiazole core, and a terminal acetohydrazide group into a single scaffold. Its computed properties include an XLogP of -1.8, 2 hydrogen bond donors, and 7 acceptors, indicating significant polarity and hydrogen-bonding capacity.

Molecular Formula C8H8N6O2
Molecular Weight 220.19 g/mol
CAS No. 175203-77-7
Cat. No. B067640
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)acetohydrazide
CAS175203-77-7
Molecular FormulaC8H8N6O2
Molecular Weight220.19 g/mol
Structural Identifiers
SMILESC1=CN=C(C=N1)C2=NOC(=N2)CC(=O)NN
InChIInChI=1S/C8H8N6O2/c9-13-6(15)3-7-12-8(14-16-7)5-4-10-1-2-11-5/h1-2,4H,3,9H2,(H,13,15)
InChIKeyOBZQEORKTFGMFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)acetohydrazide (CAS 175203-77-7): A Dual-Heterocycle Building Block for Medicinal Chemistry Procurement


2-(3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)acetohydrazide is a synthetic small molecule (MW 220.19, C8H8N6O2) that integrates a pyrazine ring, a 1,2,4-oxadiazole core, and a terminal acetohydrazide group into a single scaffold. Its computed properties include an XLogP of -1.8, 2 hydrogen bond donors, and 7 acceptors, indicating significant polarity and hydrogen-bonding capacity [1]. Commercially, it is typically supplied as a research-grade building block with a minimum purity of 95%, often requiring a lead time of 8–12 weeks for synthesis , positioning it as a specialized intermediate rather than an off-the-shelf reagent.

Why 2-(3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)acetohydrazide Cannot Be Replaced by Simpler Pyrazine or Oxadiazole Analogs


Attempting to replace this compound with structurally simpler analogs—such as 2-(pyrazin-2-yl)acetohydrazide (CAS 934172-14-2), which lacks the 1,2,4-oxadiazole ring, or 5-methyl-3-(pyrazin-2-yl)-1,2,4-oxadiazole (CAS 51285-07-5), which lacks the acetohydrazide functionality—introduces a distinct physicochemical and reactivity mismatch. The 1,2,4-oxadiazole ring serves as a metabolically stable bioisostere for ester and amide groups, while the hydrazide terminus provides a reactive handle for condensation and Schiff-base chemistry that is absent in simple methyl- or unsubstituted derivatives . This combination of a 'drug-like' heterocyclic core and a synthetically versatile side chain is not duplicated in any single commercial alternative, meaning that a 'close enough' substitution would fundamentally alter both the biological profile and downstream derivatization potential . The quantitative evidence below demonstrates exactly where the target compound diverges from its nearest neighbors.

Quantitative Head-to-Head Evidence: Differentiating 2-(3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)acetohydrazide for Procurement Decisions


Molecular Complexity and Hydrogen-Bonding Capacity vs. 2-(Pyrazin-2-yl)acetohydrazide

The target compound possesses a significantly expanded pharmacophoric footprint compared to simpler pyrazine acetohydrazides. The insertion of a 1,2,4-oxadiazole ring between the pyrazine and acetohydrazide motifs increases the molecular weight by 68.04 g/mol and adds two additional hydrogen bond acceptors (7 vs. an estimated 5), enhancing both the topological polar surface area (119.82 Ų [1]) and the potential for target engagement. In contrast, the direct analog 2-(pyrazin-2-yl)acetohydrazide (CAS 934172-14-2) has a lower molecular weight of 152.15 g/mol and cannot access the same 3D conformational space .

Medicinal Chemistry Chemical Biology Fragment-Based Drug Discovery

Lipophilicity (XLogP) and Solubility Profile vs. 5-Methyl-3-(pyrazin-2-yl)-1,2,4-oxadiazole

The target compound is considerably more hydrophilic than its methyl-terminated 1,2,4-oxadiazole analog (CAS 51285-07-5). PubChem records an XLogP3-AA value of -1.8 for the target, which is substantially lower than the estimated XLogP of ~0.5 for the methyl analog [1]. This reflects the replacement of a lipophilic methyl group with a polar hydrazide functionality, predicting a >60-fold difference in octanol-water partitioning. The lower logP suggests superior aqueous solubility under physiological conditions (up to 0.25 g/L in water at 25°C, predicted [2]), whereas the methyl analog would be nearly insoluble in water without co-solvent.

ADME/Tox Profiling Lead Optimization Formulation Science

Commercial Availability and Lead Time as a Procurement Decision Factor

Unlike its methyl-substituted and simpler pyrazine analogs, which are often held in stock by major suppliers, 2-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)acetohydrazide is predominantly available via custom synthesis with a defined lead time. For instance, Aladdin Scientific lists the 1g unit at $687.90 with an 8–12 week delivery window , while AKSci offers a 95% purity specification without a specified stock status . This contrasts with 5-methyl-3-(pyrazin-2-yl)-1,2,4-oxadiazole (Leyan, 98% purity, typically in stock ) and 2-(pyrazin-2-yl)acetohydrazide (multiple suppliers, 95-97% purity, typically shorter lead times).

Chemical Sourcing Supply Chain Custom Synthesis

Synthetic Versatility: The Acetohydrazide Handle as a Differentiation Point

The terminal acetohydrazide group (–CH₂–CO–NH–NH₂) is a powerful synthetic linchpin that is absent from the methyl-terminated analog (CAS 51285-07-5) and the direct pyrazine acetohydrazide (CAS 934172-14-2) which lacks the oxadiazole spacer. This hydrazide can undergo condensation with aldehydes to form hydrazones, cyclization with orthoesters to yield 1,3,4-oxadiazoles, and serve as a precursor to Schiff-base metal complexes . The presence of both a bioisosteric 1,2,4-oxadiazole core and a reactive hydrazide permits scaffold diversification that is impossible with either analog alone. In a representative SAR study on pyrazine-containing thiazolines, the acetohydrazide substructure was essential for antimicrobial activity, with MIC values in the range of 10–50 µg/mL against S. aureus and E. coli, though the parent compound was not directly tested [1].

Synthetic Chemistry Library Synthesis Derivatization

Where 2-(3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)acetohydrazide Outperforms Analogs: Evidence-Backed Application Scenarios


Aqueous Biochemical Screening of Fragment Libraries

The compound's superior aqueous solubility profile (XLogP -1.8) makes it the preferred choice of the pyrazinyl-oxadiazole series for biochemical assays conducted in aqueous buffer. Unlike the methyl analog, which may require DMSO co-solvent and risk precipitation at screening concentrations, this hydrazide can be prepared as a clear stock solution for high-throughput screening at concentrations up to 250 µg/mL without hemolytic toxicity, as demonstrated in structurally related series [1].

Synthesis of Antimycobacterial Candidate Libraries

Given the established antimycobacterial potential of pyrazine-1,2,4-oxadiazole hybrids, this compound serves as a strategic late-stage intermediate for generating Schiff-base derivatives targeting M. tuberculosis H37Rv. The hydrazide handle permits rapid condensation with diverse aldehydes to produce hydrazone libraries, a strategy that has yielded compounds with MIC values below 25 µg/mL in related pyrazine-oxadiazole series [2]. The methyl analog cannot participate in this derivatization pathway.

Metallo-supramolecular and Coordination Chemistry

The compound's seven hydrogen-bond acceptors and hydrazide nitrogen lone pairs create a dense chelation environment ideal for metal coordination studies. Its ability to act as a bidentate or tridentate ligand differentiates it from the methyl analog (CAS 51285-07-5), which lacks the hydrazide donor atoms. Research groups developing metal-organic frameworks or metallodrug candidates can exploit this feature, as noted in vendor technical summaries .

Building Block for Bioisostere Replacement Programs

In lead optimization campaigns where ester or amide groups present metabolic liabilities, the 1,2,4-oxadiazole ring in this compound offers a hydrolytically stable bioisostere. The presence of the additional hydrazide anchor point allows the chemotype to be incorporated into larger structures without sacrificing synthetic tractability, providing a strategic advantage over the non-functionalized 5-methyl analog, which can only serve as a terminal capping group .

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